molecular formula C26H22FNO5S3 B11183971 dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11183971
M. Wt: 543.7 g/mol
InChI Key: SSSIYEBKLZHTMT-UHFFFAOYSA-N
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Description

Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a quinoline derivative, and a dithiole ring

Preparation Methods

The synthesis of dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with a quinoline derivative under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like chloroform. The intermediate product is then reacted with a dithiole compound in the presence of a catalyst to form the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.

    Cyclization: The dithiole ring can participate in cyclization reactions, forming more complex ring structures

Scientific Research Applications

Dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes in pathogens or cancer cells. The fluorobenzoyl group enhances its ability to penetrate cell membranes, while the quinoline and dithiole rings contribute to its binding affinity and reactivity .

Comparison with Similar Compounds

Compared to similar compounds, dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinyliden]-1,3-dithiole-4,5-dicarboxylate stands out due to its unique combination of functional groups. Similar compounds include:

This unique combination of functional groups gives the compound distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C26H22FNO5S3

Molecular Weight

543.7 g/mol

IUPAC Name

dimethyl 2-[1-(3-fluorobenzoyl)-2,2,6-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C26H22FNO5S3/c1-13-9-10-17-16(11-13)18(25-35-19(23(30)32-4)20(36-25)24(31)33-5)21(34)26(2,3)28(17)22(29)14-7-6-8-15(27)12-14/h6-12H,1-5H3

InChI Key

SSSIYEBKLZHTMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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